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Compound of Interest

Compound Name: M1002

Cat. No.: B1675830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and

associated biological effects of M1002, a wet-milled nanoformulation of the antiretroviral drug

Indinavir (IDV). The information is compiled from foundational pharmacotoxicology and

nanoparticle characterization studies, offering insights for researchers in drug delivery,

nanotoxicology, and infectious disease.

Quantitative Analysis of M1002 Cellular Kinetics
The cellular uptake, retention, and release of M1002 have been quantified in human monocyte-

derived macrophages (MDM), a key target in HIV-1 persistence. The following tables

summarize the comparative performance of M1002 against other nanoformulations.

Table 1: Comparative Cellular Uptake of Nanoformulated Indinavir (IDV) in MDM
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Formulation
Manufacturing
Method

Uptake Level
(µg/10⁶ cells at 8h)

Comparison to
Homogenized
Formulations
(H1013a/b)

M1002 Wet Milling 16.7 2.7- to 7-fold lower

H1013a Homogenization Higher than M1002 -

H1013b Homogenization Higher than M1002 -

H1008 Homogenization
5- to 8-fold lower than

H1013a/b
-

M1004 Wet Milling 10.7 -

Data compiled from studies on nanoformulated antiretroviral drugs.[1][2]

Table 2: Cellular Retention and Release of M1002 in MDM

Formulation
Retention Relative
to H1013a/b

Release Relative to
H1013a/b

Notes

M1002 32- to 60-fold lower
2.6- to 56-fold lower

(Day 1-9)

No detectable release

after Day 9

This data highlights the poor retention and release profile of M1002 compared to homogenized

nanoformulations.[1]

Table 3: Cytotoxicity of M1002 in Monocytes and MDM
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Cell Type Concentration
Viability Decrease
(%)

Comparison to
Homogenized
Formulations

Monocytes 0.1 mM 6 - 22%
Significantly more

toxic

MDM 0.1 mM 7 - 10%
Significantly more

toxic

Monocytes 0.5 mM Up to 69%
Significantly more

toxic

MDM 0.5 mM -
Significantly more

toxic

M1002 demonstrates higher toxicity compared to its homogenized counterparts.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of M1002.

2.1. Nanoformulation Uptake, Retention, and Release Assay

Cell Culture: Monocyte-derived macrophages (MDM) are differentiated for 7 days.

Nanoformulation Treatment: MDM are treated with 100 µM of the nanoformulation.

Uptake Assessment:

Cells are collected at 0.5, 1, 2, 4, 8, 12, and 24 hours without a media change.[1] For

some experiments, uptake is assessed for 8 hours, as over 95% of uptake occurs by this

time for most nano-antiretroviral drugs (nanoART).

Adherent MDM are washed with phosphate-buffered saline (PBS) and collected by

scraping.

Cells are pelleted by centrifugation (950 x g for 10 min at 4°C).
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The cell pellet is sonicated in 200 µl of methanol and centrifuged (20,000 x g for 10 min at

4°C).

The methanol extract containing the internalized drug is stored at -80°C until analysis.

Retention and Release Assessment:

MDM are exposed to 100 µM nanoART for 8 hours.

Cells are washed three times with PBS, and fresh, nanoART-free media is added.

MDM are cultured for 15 days with half-media exchanges every other day.

On days 1, 5, 10, and 15 post-treatment, both the MDM and the culture medium are

collected.

Cell extracts and media samples are stored at -80°C for later analysis.

Quantification: The levels of the drug in the cell lysates and media are quantified by Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC).

2.2. Cytotoxicity Assay

Cell Culture and Treatment: Monocytes or MDM are cultured at a concentration of 6.25 × 10⁵

cells/ml.

Drug Loading: Cells are treated with nanoformulations at concentrations of 0.1 mM or 0.5

mM for 12 hours at 37°C and 5% CO₂.

Washing: Following the loading period, cells are washed with serum-free culture media to

remove excess nanoparticles.

Viability Assessment: Cytotoxicity is assessed over 48 hours using the alamarBlue™ assay,

following the manufacturer's instructions.

Visualizations: Workflows and Pathways
3.1. Experimental Workflow for Cellular Kinetics
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The following diagram illustrates the experimental procedure for assessing the uptake,

retention, and release of M1002 in macrophages.

Cell Preparation

Nanoformulation Treatment

Uptake Assessment Retention & Release Assessment

MDM Culture (7 days)

Incubate with M1002 (100 µM)

Collect Cells at
Time Points (0.5-24h)

Wash 3x with PBS
(after 8h incubation)

Wash with PBS

Lyse Cells (Methanol)

Quantify Drug (HPLC)

Culture for 15 Days
(media exchange every 2 days)

Collect Cells & Media
(Days 1, 5, 10, 15)

Quantify Drug (HPLC)
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Click to download full resolution via product page

Workflow for M1002 cellular uptake, retention, and release experiments.

3.2. Generalized Nanoparticle Internalization Pathway

While the precise signaling pathway for M1002 internalization is under investigation, the

diagram below illustrates a general mechanism by which nanoparticles are taken up by

macrophages. This process often involves endocytic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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